molecular formula C19H34ClNO2 B1654828 2-Propanol, 1-(1-adamantylmethoxy)-3-cyclopentylamino-, hydrochloride CAS No. 27866-22-4

2-Propanol, 1-(1-adamantylmethoxy)-3-cyclopentylamino-, hydrochloride

Cat. No.: B1654828
CAS No.: 27866-22-4
M. Wt: 343.9 g/mol
InChI Key: CGGLUNNGJDLALX-UHFFFAOYSA-N
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Description

2-Propanol, 1-(1-adamantylmethoxy)-3-cyclopentylamino-, hydrochloride is a synthetic compound that features a unique adamantyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The adamantyl group imparts significant stability and rigidity to the molecule, making it a valuable component in the design of bioactive compounds and advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1-(1-adamantylmethoxy)-3-cyclopentylamino-, hydrochloride typically involves multiple steps. One common approach starts with the preparation of the adamantylmethoxy intermediate. This intermediate is then reacted with a cyclopentylamine derivative under controlled conditions to form the desired product. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt form of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1-(1-adamantylmethoxy)-3-cyclopentylamino-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The adamantyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantyl ketones, while reduction can produce adamantyl alcohols.

Scientific Research Applications

2-Propanol, 1-(1-adamantylmethoxy)-3-cyclopentylamino-, hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.

    Industry: Utilized in the production of advanced materials with enhanced stability and performance.

Mechanism of Action

The mechanism of action of 2-Propanol, 1-(1-adamantylmethoxy)-3-cyclopentylamino-, hydrochloride involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to bind to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propanol, 1-(1-adamantylmethoxy)-3-(tert-butylamino)-, hydrochloride
  • 2-Propanol, 1-(1-adamantylmethoxy)-3-cyclohexylamino-, hydrochloride
  • 2-Propanol, 1-(1-adamantylmethoxy)-3-dimethylamino-, hydrochloride

Uniqueness

2-Propanol, 1-(1-adamantylmethoxy)-3-cyclopentylamino-, hydrochloride is unique due to the presence of the cyclopentylamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.

Properties

IUPAC Name

1-(1-adamantylmethoxy)-3-(cyclopentylamino)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33NO2.ClH/c21-18(11-20-17-3-1-2-4-17)12-22-13-19-8-14-5-15(9-19)7-16(6-14)10-19;/h14-18,20-21H,1-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGLUNNGJDLALX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC(COCC23CC4CC(C2)CC(C4)C3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30950549
Record name 1-[(Adamantan-1-yl)methoxy]-3-(cyclopentylamino)propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30950549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27866-22-4
Record name 2-Propanol, 1-(1-adamantylmethoxy)-3-cyclopentylamino-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027866224
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(Adamantan-1-yl)methoxy]-3-(cyclopentylamino)propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30950549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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